3-Bromopyruvic acid hydrate
CAS No.: 206860-50-6
Cat. No.: VC2911966
Molecular Formula: C3H5BrO4
Molecular Weight: 184.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206860-50-6 |
---|---|
Molecular Formula | C3H5BrO4 |
Molecular Weight | 184.97 g/mol |
IUPAC Name | 3-bromo-2-oxopropanoic acid;hydrate |
Standard InChI | InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 |
Standard InChI Key | RQYDPLZNPJYABO-UHFFFAOYSA-N |
SMILES | C(C(=O)C(=O)O)Br.O |
Canonical SMILES | C(C(=O)C(=O)O)Br.O |
Introduction
Chemical Properties and Structure
3-Bromopyruvic acid hydrate is a crystalline compound that appears as a beige to brown powder. Its structure consists of a pyruvic acid backbone with a bromine atom attached to the third carbon, along with a water molecule in the hydrated form.
Table 2.1: Physical and Chemical Properties of 3-Bromopyruvic Acid Hydrate
The chemical structure of 3-bromopyruvic acid hydrate bears structural similarity to both lactic acid and pyruvic acid, which are important intermediates in cellular metabolism. This structural resemblance allows it to interact with enzymes involved in glycolysis, particularly hexokinase-2, leading to its inhibitory effects on cellular metabolism .
Synthesis Methods
The synthesis of 3-bromopyruvic acid hydrate typically involves the bromination of pyruvic acid or its derivatives. While the search results don't provide a direct synthesis method specifically for the hydrate form, the synthesis of related compounds like ethyl bromopyruvate provides insights into potential synthesis routes.
One established method for synthesizing ethyl bromopyruvate, which can be hydrolyzed to obtain 3-bromopyruvic acid, involves the reaction of ethyl pyruvate with bromine chloride. This method offers several advantages over traditional synthesis approaches, including lower reaction temperatures, improved product stability, and higher purity .
Table 3.1: Reaction Conditions for Ethyl Bromopyruvate Synthesis
The reaction proceeds through the following steps:
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Formation of bromine chloride from bromine and chlorine
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Reaction of bromine chloride with ethyl pyruvate
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Removal of hydrogen chloride by-product
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Distillation to obtain purified ethyl bromopyruvate
This synthesis method produces hydrogen chloride as a by-product, which is more easily removed than the hydrogen bromide by-product produced in traditional methods. The purified ethyl bromopyruvate can then be converted to 3-bromopyruvic acid through hydrolysis, and subsequently to the hydrate form .
Biological Mechanisms of Action
The biological activity of 3-bromopyruvic acid hydrate is primarily attributed to its ability to inhibit key enzymes involved in cellular metabolism, particularly hexokinase-2 (HK2), the first enzyme in the glycolytic pathway.
In cancer cells, HK2 is often overexpressed, leading to increased glycolytic activity that supports rapid cell proliferation. By inhibiting HK2, 3-bromopyruvic acid disrupts glucose metabolism, leading to ATP depletion and significant loss of cell viability .
The mechanism of action involves:
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Cell entry via monocarboxylate transporter 1 (MCT1), which is often overexpressed in cancer cells
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Alkylation of cysteine residues in HK2, leading to enzyme inactivation
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Disruption of cellular energy production through inhibition of glycolysis
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Depletion of ATP, leading to cell death
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Inhibition of tyrosine phosphatases, which may counteract cancer-associated thromboembolism
The primary cellular target of 3-bromopyruvic acid appears to be glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by this compound. By targeting these metabolic enzymes, 3-bromopyruvic acid hydrate exploits the metabolic vulnerability of cancer cells, potentially leading to selective cancer cell death while sparing normal cells .
Research Applications in Cancer Treatment
3-Bromopyruvic acid hydrate has shown promising results in various cancer research applications. Its potential as an anticancer agent has been investigated in several tumor models, with particular emphasis on its ability to target the altered metabolism of cancer cells.
Clinical research is currently exploring the validity of 3-bromopyruvic acid as a novel treatment for several types of cancer . Studies have demonstrated its efficacy in various cancer models, including hepatocellular carcinoma, human leukemia (HL-60) cells, and lymphoma (Raji) cells, as well as in liver and lung cancer models .
A significant challenge in using 3-bromopyruvic acid for cancer treatment is its delivery to tumor cells. Being a small polar molecule, its ability to cross cell membranes may be limited . To address this challenge, researchers have developed liposomal formulations to improve its delivery and efficacy.
Table 5.1: Comparison of Different 3-Bromopyruvic Acid Formulations in Cancer Treatment
In a study using an ovarian tumor spheroid model, both non-targeted and EGFR-targeted liposomal formulations of 3-bromopyruvic acid showed more potent inhibitory effects on HK2 enzyme activity compared to the aqueous solution form. The liposomal formulations demonstrated a 2-5-fold enhancement in cytotoxic effect at concentrations of 10-25 μM compared to the aqueous solution .
These findings suggest that encapsulation of 3-bromopyruvic acid in liposomal formulations can significantly improve its permeability, stability, and therapeutic efficacy in cancer treatment, overcoming some of the limitations associated with its direct administration .
Stability and Pharmacokinetics
The stability of 3-bromopyruvic acid hydrate is a critical consideration for its research and potential therapeutic applications. Studies have shown that the compound has limited stability under physiological conditions, which has implications for its administration and mechanism of action.
Research has revealed that 3-bromopyruvic acid has a short half-life at physiological temperature and pH, with a first-order decay rate corresponding to a half-life of only 77 minutes. This rapid degradation results in the formation of 3-hydroxypyruvate (3-HP) .
Table 6.1: Stability Parameters of 3-Bromopyruvic Acid
The instability of 3-bromopyruvic acid under physiological conditions has several important implications:
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It affects the compound's mechanism of action against tumors
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It influences how the compound should be administered
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It necessitates precautions when preparing solutions of the compound
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It may require the development of stabilized formulations for effective therapeutic use
Methods for preparing more stable solutions of 3-bromopyruvic acid have been reported, which is crucial for its research applications and potential clinical use. These stability considerations highlight the importance of proper handling and formulation of 3-bromopyruvic acid hydrate for both research and therapeutic purposes .
For storage and handling:
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Store locked up in a refrigerator
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Use appropriate personal protective equipment
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Work in a well-ventilated area
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Avoid direct contact with the compound
In case of fire, the compound should be treated as a corrosive material. Fire-fighting measures should include using water spray, foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and protective clothing .
These safety considerations underscore the importance of proper handling and storage of 3-bromopyruvic acid hydrate in laboratory and research settings.
Recent Advances and Future Perspectives
Research on 3-bromopyruvic acid hydrate continues to evolve, with several promising directions for future investigation. Recent advances have focused on improving delivery methods, understanding mechanisms of action, and exploring new therapeutic applications.
One significant area of development involves the formulation of targeted delivery systems to enhance the specificity and efficacy of 3-bromopyruvic acid. The development of EGFR-targeted liposomal formulations represents an important advance in this direction, allowing for more specific delivery to cancer cells that overexpress this receptor .
Recent research has also provided deeper insights into the cellular mechanisms affected by 3-bromopyruvic acid. Beyond its well-established role as a hexokinase inhibitor, studies have revealed its potential to inhibit tyrosine phosphatases, which may counteract cancer-associated thromboembolism. This activity could provide a novel angle to combat cancer-associated mortality, particularly in gastrointestinal cancers .
The investigations into the stability of 3-bromopyruvic acid have highlighted important considerations for its research and therapeutic applications. The discovery of its short half-life at physiological conditions (77 minutes) and its decay to 3-hydroxypyruvate has implications for both its mechanism of action and optimal administration strategies .
Future research directions may include:
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Development of more stable derivatives or formulations
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Investigation of combination therapies with established cancer treatments
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Exploration of applications beyond cancer, such as in parasitic diseases targeting glycolytic pathways
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Further elucidation of cellular targets and mechanisms of action
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Clinical trials to establish safety and efficacy in various cancer types
The potential of 3-bromopyruvic acid hydrate as a metabolic inhibitor in cancer treatment continues to drive research in this field, with the goal of translating laboratory findings into clinically relevant therapies.
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